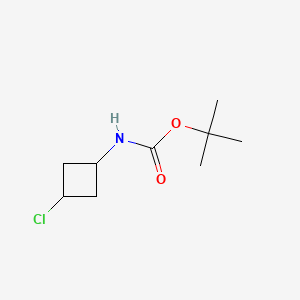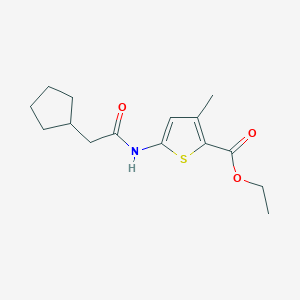![molecular formula C11H17N3O B2650676 2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine CAS No. 2199317-05-8](/img/structure/B2650676.png)
2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine” is likely to be a derivative of pyrazine, which is a basic aromatic ring present in many important classes of compounds. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and a methoxy group, which can influence the compound’s solubility and reactivity .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazine ring with a methoxy-substituted piperidine ring attached at the 2-position. The exact three-dimensional structure would depend on the specific stereochemistry of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the basic piperidine nitrogen could influence its solubility, while the aromatic pyrazine ring could influence its stability and reactivity .Wissenschaftliche Forschungsanwendungen
Determination of Methoxypyrazines in Wines
Methoxypyrazines like 2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine are significant in wine chemistry, influencing the aroma and flavor profile of various wines. Allen et al. (1994) reported the first quantitative analysis of methoxypyrazines in red wines, highlighting their impact on wine flavor, especially in Australian and New Zealand Cabernet Sauvignon and Bordeaux blends. The study utilized stable isotope dilution gas chromatography-mass spectrometry for precise measurements and concluded that these compounds exceed their sensory detection threshold in water, confirming their role in contributing to wine flavor (Allen, Lacey, & Boyd, 1994).
Methoxypyrazines in Sauvignon Blanc Grapes and Wines
Lacey et al. (1991) identified and quantified three methoxypyrazines in Sauvignon blanc wine and juice samples from various regions. The study revealed that 2-Methoxy-3-(2-methylpropyl)pyrazine was consistently the major methoxypyrazine present in all wines and juice samples. The research provided insights into the varietal characteristics of Sauvignon blanc, emphasizing the importance of these compounds in the wine's aroma and flavor profile (Lacey, Allen, Harris, & Brown, 1991).
Biological Roles and Warning Odour Function of Pyrazines
Pyrazines, including this compound, have been associated with a warning odor function in the biological realm. Guilford et al. (1987) demonstrated that naive hatchling chicks exhibit a neophobic ‘alerting’ reaction when exposed to 2-methoxy-3-isobutylpyrazine, indicating that these compounds can serve as alerting or warning signals to predators like birds. The study provides evidence of the ecological interactions and defensive mechanisms involving pyrazines (Guilford, Nicol, Rothschild, & Moore, 1987).
Pyrazines as Warning Odour Components in Insects
Rothschild et al. (1984) identified 2-Methoxy-3-alkylpyrazines in various insects, including the Monarch butterfly and moths of the genera Zygaena and Amata. The study highlighted the variability in pyrazine content and its correlation with larval food-plants, discussing the role of these compounds as components of a generalized warning system in aposematic (warningly colored) insects. This research underscores the ecological significance of methoxypyrazines in predator-prey interactions and chemical defense (Rothschild, Moore, & Brown, 1984).
Methoxypyrazines in Red Wines: Occurrence and Sensory Contribution
Allen et al. (1995) explored the occurrence of methoxypyrazines in red wines, particularly focusing on the sensory detection thresholds of 2-methoxy-3-(1-methylethyl)pyrazine compared to other methoxypyrazines. The research highlighted the potential of certain methoxypyrazines to contribute more strongly to the aroma of the wine, depending on their concentration and the wine's composition. This study adds to the understanding of the nuanced role of methoxypyrazines in wine flavor and aroma (Allen, Lacey, & Boyd, 1995).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine” would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
2-[(1-methylpiperidin-4-yl)methoxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14-6-2-10(3-7-14)9-15-11-8-12-4-5-13-11/h4-5,8,10H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJIIUNYWAXNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2650593.png)
![8-(4-fluorophenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2650594.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2650599.png)
![3-[(2-fluorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2650604.png)
![2-Cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2650607.png)
![[(1S,2S)-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B2650608.png)
![4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline](/img/structure/B2650610.png)





